molecular formula C20H23NO6S2 B3441371 methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate

methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate

Cat. No. B3441371
M. Wt: 437.5 g/mol
InChI Key: NSSUPTGHGVFDHT-UHFFFAOYSA-N
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Description

“Methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate” is a chemical compound that belongs to the class of pyrrolo[2,1-a]isoquinolines . Pyrrolo[2,1-a]isoquinolines are frequently found in a large number of bioactive natural products and pharmaceutically important molecules .


Synthesis Analysis

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate”, is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .


Molecular Structure Analysis

The molecular formula of “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate” is C20H23NO6S2 . The molecular weight of this compound is 437.52972 .

Scientific Research Applications

Synthesis and Antileukemic Activity

  • Methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate and related compounds have been synthesized and tested for antileukemic activity. Notably, certain derivatives were found to be active in vivo against P388 lymphocytic leukemia, indicating their potential in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).

Antineoplastic Activity

  • The compound and its derivatives have been synthesized and evaluated for their antineoplastic activity. In particular, various derivatives have shown effectiveness in inhibiting human tumor cell growth in vitro, and one derivative, 1,2-Bis(hydroxymethyl)-3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline, demonstrated significant tumor suppression in animal models (Chaniyara et al., 2011).

Synthesis and Material Science Applications

  • Research also explores the synthesis methodologies of pyrrolo[2,1-a]isoquinoline derivatives for applications in material science. These derivatives are found in marine alkaloids and exhibit various biological activities. Additionally, they hold potential in material science as components in organic light-emitting devices, biological markers, and dyes (Tang et al., 2019).

Novel Synthesis Approaches

  • New synthetic methods are continually being developed to access pyrrolo[2,1-a]isoquinoline derivatives more efficiently. These methods contribute to the field of organic chemistry by offering alternative routes for the synthesis of these compounds, which are valuable in medicinal chemistry and material science (Fujiya et al., 2016).

Mechanism of Action

While the specific mechanism of action for “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate” is not mentioned in the retrieved papers, pyrrolo[2,1-a]isoquinolines have been found to exhibit remarkably potent cytotoxic activity and function as topoisomerase inhibitors .

Future Directions

Pyrrolo[2,1-a]isoquinolines, including “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate”, have potential applications in the field of medicinal chemistry . Future research may focus on exploring these applications and developing new synthetic methodologies .

properties

IUPAC Name

methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S2/c1-4-12-28(23,24)18-16-15-9-7-6-8-14(15)10-11-21(16)17(20(22)27-3)19(18)29(25,26)13-5-2/h6-11H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSUPTGHGVFDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate
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methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate
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